![molecular formula C22H17N3O3 B2809115 N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 874950-25-1](/img/structure/B2809115.png)
N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or research on “N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide”, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving “N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” would depend on its molecular structure and the conditions under which it’s reacted. Without specific information, it’s challenging to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or research on “N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide”, I can’t provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Anticancer Activity
NSC798271 has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell division, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies explore its mechanism of action and potential synergies with existing chemotherapeutic agents .
Anti-Inflammatory Properties
NSC798271 exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It suppresses pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Researchers are exploring its efficacy in preclinical models .
Neuroprotection and Neurodegenerative Diseases
In the realm of neuroscience, NSC798271 has shown neuroprotective properties. It enhances neuronal survival, reduces oxidative stress, and promotes neurite outgrowth. Scientists are investigating its potential in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Activity
NSC798271 has been evaluated for its antiviral effects against RNA viruses, including influenza and hepatitis C. It disrupts viral replication by targeting essential viral proteins. Ongoing research aims to optimize its antiviral potency and safety profile .
Photophysical Applications
The benzoxazole moiety in NSC798271 contributes to its photophysical properties. It exhibits fluorescence and phosphorescence, making it useful in fluorescence-based assays, imaging, and sensor applications. Researchers explore its potential as a molecular probe for cellular studies .
Metal Ion Chelation
NSC798271 contains a carboxamide group that can coordinate with metal ions. This property has led to investigations into its metal-binding capabilities. It may find applications in metal ion sensing, catalysis, or as a chelating agent in environmental remediation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14(26)23-17-8-10-18(11-9-17)24-22(27)16-7-12-20-19(13-16)21(28-25-20)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVLKKGWDRIZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
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